molecular formula C5H9NO3 B8568914 4-(2-Amino-ethyl)-[1,3]dioxolan-2-one

4-(2-Amino-ethyl)-[1,3]dioxolan-2-one

Cat. No.: B8568914
M. Wt: 131.13 g/mol
InChI Key: ROEMPJJKJHRVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Cyclic Carbonate Chemistry and Aminoalcohols

Cyclic carbonates, particularly the five-membered ring systems known as 1,3-dioxolan-2-ones, are a significant class of organic compounds. They are noted for their applications as green solvents, electrolytes in lithium-ion batteries, and as monomers for the synthesis of polycarbonates and isocyanate-free polyurethanes. mdpi.com A primary and atom-economical route to their synthesis is the coupling reaction between epoxides and carbon dioxide (CO₂), a method that aligns with the principles of green chemistry by utilizing a renewable and abundant C1 source. infona.plmdpi.com

The synthesis of these carbonates is often facilitated by catalysts, and aminoalcohols have been identified as highly efficient components in such catalytic systems. infona.pl Research has shown that aminoalcohols, in conjunction with catalysts like potassium iodide, can significantly enhance the reaction rate for converting epoxides and CO₂ into cyclic carbonates under mild, solvent-free conditions. infona.pl The hydroxyl groups within the aminoalcohols are believed to activate the epoxide ring via hydrogen bonding, contributing to the system's high catalytic activity. infona.pl

The molecule 4-(2-Amino-ethyl)- infona.placs.orgdioxolan-2-one uniquely embodies both of these chemical entities. It contains the 1,3-dioxolan-2-one ring structure and an aminoethyl group, which is structurally related to aminoalcohols. This dual functionality within a single, relatively simple molecule provides a unique chemical profile and potential for diverse reactivity.

Significance of the Aminoethyl Moiety in Bifunctional Molecular Design

The field of chemical biology has seen a surge of interest in bifunctional molecules, which are compounds designed to interact with two distinct biological targets simultaneously to elicit a specific effect. nih.gov A prominent application of this concept is in the development of Proteolysis-Targeting Chimeras (PROTACs). dundee.ac.uk PROTACs are heterobifunctional molecules typically composed of two distinct ligands connected by a chemical linker; one ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. dundee.ac.uksymeres.com This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

The design of these molecules is modular, and the linker plays a critical role in the efficiency and selectivity of the resulting compound. symeres.com The aminoethyl moiety in 4-(2-Amino-ethyl)- infona.placs.orgdioxolan-2-one provides a primary amine, which is a fundamental reactive handle in organic synthesis. This primary amine can be readily functionalized, making it an ideal attachment point for building more complex molecular architectures. For instance, it can be used to connect the dioxolanone core to other small molecules, peptides, or protein-binding ligands, thereby serving as a foundational piece in the construction of bifunctional molecules. nih.govumich.edu The presence of this reactive group is a key feature that imparts significant value to the compound as a building block in medicinal chemistry and chemical biology. nih.gov

Overview of the Dioxolan-2-one Core as a Versatile Synthetic Scaffold

The 1,3-dioxolan-2-one ring is not merely a passive component but a highly versatile synthetic scaffold. ontosight.ai This heterocyclic core is a valuable intermediate in the synthesis of fine chemicals and serves as a key monomer in polymer science. mdpi.comontosight.ai The reactivity of the carbonate group allows for ring-opening reactions, which are fundamental to the production of polycarbonates and polyurethanes.

Furthermore, the dioxolanone ring can be substituted at the 4- and 5-positions, enabling the introduction of a wide array of functional groups. This functionalization allows for the precise tuning of the resulting molecule's or polymer's physical and chemical properties. researchgate.net For example, the introduction of a hydroxymethyl group yields glycerol (B35011) carbonate, a compound used in various industrial applications. sigmaaldrich.com The development of monomers based on the dioxolanone scaffold, such as those derived from renewable α-hydroxy acids, has paved the way for creating novel degradable and reprocessable polymers, addressing the growing demand for sustainable materials. researchgate.netacs.org The versatility of this scaffold is highlighted by the diverse range of functionalized dioxolanones reported in the literature and their varied applications.

Substituted Dioxolan-2-oneKey Application/UseReference
4-Ethyl-1,3-dioxolan-2-oneMonomer for cationic polymerization; component in electrolytes. researchgate.netresearchgate.net
4-(Hydroxymethyl)-1,3-dioxolan-2-one (Glycerol Carbonate)Building block for hyperbranched polyethers and other syntheses. sigmaaldrich.com
4-(Chloromethyl)-1,3-dioxolan-2-oneIntermediate synthesized from epichlorohydrin (B41342) and CO₂. researchgate.net
Bis(1,3-dioxolan-4-one)Cross-linker for producing degradable and reprocessable resins. acs.org
4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate)High-polarity solvent; electrolyte component. researchgate.netresearchgate.net

Current Academic Research Landscape and Identified Knowledge Gaps

The current research landscape relevant to 4-(2-Amino-ethyl)- infona.placs.orgdioxolan-2-one is rich but fragmented. There is extensive research into the synthesis of cyclic carbonates from CO₂, driven by the pursuit of sustainable chemical processes. infona.plmdpi.com Similarly, the chemistry of 1,3-dioxolan-4-ones as monomers for creating novel aliphatic polyesters is an active area of investigation, with a focus on developing biodegradable materials from renewable resources. researchgate.netmdpi.com In parallel, the field of medicinal chemistry is vigorously exploring bifunctional molecules like PROTACs, with significant effort dedicated to designing novel linkers and ligands. dundee.ac.uknih.gov

However, a specific knowledge gap appears when focusing on the compound 4-(2-Amino-ethyl)- infona.placs.orgdioxolan-2-one itself. While the constituent parts—the cyclic carbonate and the primary amine—are well-studied in their respective contexts, there is a notable lack of research that investigates the unique properties and synthetic potential arising from the combination of these two functionalities within this single molecule.

Future research could explore its use as a bifunctional monomer, where the amine group could be used to initiate or modify polymerization of the carbonate ring, leading to novel polymer architectures. Another avenue would be its direct application as a linker precursor in the synthesis of PROTACs or other molecular probes, leveraging both the amine for conjugation and the cyclic carbonate for its physicochemical properties. A comprehensive investigation into the reactivity and applications of 4-(2-Amino-ethyl)- infona.placs.orgdioxolan-2-one could bridge the gap between polymer science and medicinal chemistry, potentially unlocking new materials and therapeutic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

4-(2-aminoethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C5H9NO3/c6-2-1-4-3-8-5(7)9-4/h4H,1-3,6H2

InChI Key

ROEMPJJKJHRVET-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)CCN

Origin of Product

United States

Synthetic Methodologies for 4 2 Amino Ethyl 1 2 Dioxolan 2 One

Direct Synthesis Approaches to theontosight.aiwikipedia.orgDioxolan-2-one Ring

Direct synthesis approaches aim to construct the core ontosight.aiwikipedia.orgdioxolan-2-one ring system from acyclic precursors that already contain the necessary carbon framework for the aminoethyl side chain or a precursor to it.

Cyclization Reactions from Precursor Aminoalcohols

One of the most straightforward conceptual routes to 4-(2-Amino-ethyl)- ontosight.aiwikipedia.orgdioxolan-2-one involves the cyclization of a suitable 4-amino-1,2-butanediol derivative. This method relies on the reaction of the vicinal diol functionality with a carbonylating agent, such as phosgene (B1210022) or a phosgene equivalent, to form the cyclic carbonate ring. The primary challenge in this approach lies in the synthesis of the precursor aminoalcohol with the correct regiochemistry and, if required, stereochemistry. The amino group would typically need to be protected during the cyclization step to prevent side reactions.

Carbonylation Strategies for Cyclic Carbonate Formation

A widely utilized and atom-economical method for the formation of cyclic carbonates is the coupling of carbon dioxide with epoxides. In the context of synthesizing 4-(2-Amino-ethyl)- ontosight.aiwikipedia.orgdioxolan-2-one, this would involve the reaction of a suitable epoxide, such as 4-amino-1,2-epoxybutane, with carbon dioxide. This reaction is typically catalyzed by a variety of systems, including alkali metal halides, ionic liquids, and metal-organic frameworks. The direct use of an amino-substituted epoxide can be challenging due to the reactivity of the amino group. Therefore, a protected amino group or a precursor functional group that can be later converted to an amine is often employed.

Functional Group Interconversions on Pre-formed Dioxolanone Scaffolds

An alternative and often more practical approach involves the modification of a readily available dioxolanone, such as 4-(hydroxymethyl)- ontosight.aiwikipedia.orgdioxolan-2-one, also known as glycerol (B35011) carbonate. This strategy leverages the well-established chemistry of converting a hydroxyl group into an aminoethyl group.

Introduction of the Aminoethyl Side Chain

Starting from glycerol carbonate, the hydroxymethyl group can be elongated and functionalized to introduce the aminoethyl side chain. This can be achieved through a multi-step sequence. For instance, the hydroxyl group can be oxidized to an aldehyde, followed by a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce a two-carbon extension with a nitrile or a nitro group. Subsequent reduction of the nitrile or nitro group would then yield the desired primary amine.

Modification of Existing Substituents to Yield the Aminoethyl Group

A more common and efficient strategy involves the conversion of the hydroxyl group of glycerol carbonate into a good leaving group, such as a tosylate or a halide. This activated intermediate can then undergo nucleophilic substitution with a nitrogen-containing nucleophile.

One robust method for this transformation is the Gabriel synthesis . wikipedia.orgmasterorganicchemistry.comnumberanalytics.comquimicaorganica.orglibretexts.org This involves reacting the tosylated or halogenated glycerol carbonate derivative with potassium phthalimide (B116566). The resulting N-alkylated phthalimide can then be deprotected, typically by hydrazinolysis (the Ing-Manske procedure), to release the primary amine and form the stable phthalhydrazide (B32825) byproduct. wikipedia.org

Another effective method is the azide (B81097) reduction pathway . The activated glycerol carbonate can be reacted with sodium azide to form 4-(azidomethyl)- ontosight.aiwikipedia.orgdioxolan-2-one. The azide group can then be cleanly reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This two-step process is often high-yielding and avoids the sometimes harsh conditions of the Gabriel synthesis.

A summary of these functional group interconversion strategies is presented in the table below:

Starting MaterialIntermediate 1Reagent for Step 1Intermediate 2Reagent for Step 2Final Product
4-(Hydroxymethyl)- ontosight.aiwikipedia.orgdioxolan-2-one4-(Tosyloxymethyl)- ontosight.aiwikipedia.orgdioxolan-2-oneTsCl, Pyridine4-(Phthalimidomethyl)- ontosight.aiwikipedia.orgdioxolan-2-onePotassium Phthalimide4-(2-Amino-ethyl)- ontosight.aiwikipedia.orgdioxolan-2-one
4-(Hydroxymethyl)- ontosight.aiwikipedia.orgdioxolan-2-one4-(Bromomethyl)- ontosight.aiwikipedia.orgdioxolan-2-onePBr₃4-(Azidomethyl)- ontosight.aiwikipedia.orgdioxolan-2-oneSodium Azide4-(2-Amino-ethyl)- ontosight.aiwikipedia.orgdioxolan-2-one

Stereoselective Synthesis of Chiral 4-(2-Amino-ethyl)-ontosight.aiwikipedia.orgdioxolan-2-one

The synthesis of enantiomerically pure 4-(2-Amino-ethyl)- ontosight.aiwikipedia.orgdioxolan-2-one is of significant interest for pharmaceutical applications. The stereocenter at the 4-position of the dioxolanone ring can be controlled by employing chiral starting materials.

A key strategy for stereoselective synthesis is to start from an enantiopure C3 synthon, such as (R)- or (S)-solketal, which is derived from glycerol. The protected diol in solketal (B138546) allows for selective manipulation of the primary hydroxyl group. This hydroxyl group can be converted to the aminoethyl moiety through the functional group interconversion strategies described above. After the formation of the side chain, the acetonide protecting group can be removed, and the resulting diol can be cyclized with a carbonylating agent to form the chiral dioxolanone ring.

Alternatively, chiral 1,3-dioxolan-4-ones can be synthesized from enantiomerically pure α-hydroxy acids. mdpi.comresearchgate.netpsu.edu While not a direct route to the target molecule, this methodology highlights the feasibility of creating chiral dioxolanone scaffolds that could potentially be elaborated to include the desired aminoethyl side chain.

The stereochemical outcome of these syntheses is dependent on the stereochemistry of the starting material and the reaction mechanisms involved. Reactions that proceed with inversion of configuration, such as Sₙ2 reactions, must be taken into account when planning the synthetic route to the desired enantiomer.

Chiral Pool Approaches

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. purdue.edu For the synthesis of 4-(2-Amino-ethyl)- amerigoscientific.comresearchgate.netdioxolan-2-one, amino acids such as L-aspartic acid or L-glutamic acid represent logical and accessible starting points.

A plausible synthetic pathway commencing from L-aspartic acid would involve a series of standard organic transformations. The key steps would include:

Protection: The α-amino and α-carboxyl groups of the amino acid are protected to prevent unwanted side reactions. The Boc (tert-butyloxycarbonyl) group is commonly used for the amine, and the carboxylic acids can be converted to esters.

Selective Reduction: The side-chain carboxylic acid is selectively reduced to a primary alcohol. This transformation yields a chiral 1,2-diol functionality, which is the precursor to the dioxolanone ring.

Carbonate Formation: The resulting protected amino-diol can be converted to the cyclic carbonate. This is typically achieved through reaction with phosgene or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), in the presence of a base.

Deprotection: Finally, removal of the protecting groups yields the target molecule, 4-(2-Amino-ethyl)- amerigoscientific.comresearchgate.netdioxolan-2-one.

This strategy leverages the inherent chirality of the starting amino acid to establish the stereocenter in the final product, avoiding the need for chiral catalysts or resolutions. The use of chiral 1,3-dioxolan-4-ones derived from α-hydroxy acids is a well-established method in asymmetric synthesis. mdpi.comnih.gov

Table 1: Proposed Chiral Pool Synthesis Steps

StepTransformationReagentsPurpose
1Protection of Amino Acid(Boc)₂O, Benzyl bromideProtect reactive amine and acid groups.
2Selective ReductionBH₃·THF or LiAlH₄Convert side-chain carboxyl to a primary alcohol.
3Cyclization/Carbonate FormationTriphosgene, PyridineForm the amerigoscientific.comresearchgate.netdioxolan-2-one ring from the diol.
4DeprotectionH₂/Pd-C, TFA or HClRemove protecting groups to yield the final product.

Asymmetric Catalysis in Dioxolanone Synthesis

Asymmetric catalysis offers a more direct and often more efficient route to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.govorganic-chemistry.org For the synthesis of 4-(2-Amino-ethyl)- amerigoscientific.comresearchgate.netdioxolan-2-one, the most prominent asymmetric catalytic method would be the cycloaddition of carbon dioxide (CO₂) to a corresponding prochiral epoxide.

This reaction involves the coupling of CO₂ with 4-azidobut-1-ene (B2446152) oxide or a similarly protected amino-epoxide precursor. The key to achieving high enantioselectivity is the use of a chiral catalyst, often a metal-salen complex (e.g., with Cobalt or Chromium) or a bifunctional organocatalyst. These catalysts coordinate to the epoxide, activating it for nucleophilic attack by CO₂ (or a carbonate source) and directing the reaction to form one enantiomer preferentially.

The resulting azido-functionalized cyclic carbonate can then be readily converted to the target amine via reduction, typically using catalytic hydrogenation (H₂/Pd-C) or a Staudinger reaction. This approach is highly atom-economical and aligns well with the principles of green chemistry.

Table 2: Comparison of Catalytic Systems for CO₂ Cycloaddition

Catalyst TypeMetal Center (Example)Typical Reaction ConditionsAdvantages
Metal-Salen ComplexesCo(III), Cr(III)Mild pressure and temperatureHigh activity and selectivity
Chiral Amines/Ammonium (B1175870) SaltsCinchona AlkaloidsMetal-free, mild conditionsOrganocatalytic, avoids heavy metals
Bifunctional CatalystsAmino-thioureasLow catalyst loadingHigh turnover numbers, good stereocontrol

Green Chemistry Principles in the Synthesis of 4-(2-Amino-ethyl)-amerigoscientific.comresearchgate.netdioxolan-2-one

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of cyclic carbonates, including 4-(2-Amino-ethyl)- amerigoscientific.comresearchgate.netdioxolan-2-one, is an area where these principles can be effectively applied.

The cycloaddition of CO₂ to epoxides is a cornerstone of green carbonate synthesis. researchgate.net This reaction embodies several key green chemistry principles:

Atom Economy: The reaction is 100% atom-economical, as all atoms from the reactants (epoxide and CO₂) are incorporated into the final product, generating no waste byproducts.

Use of Renewable Feedstocks: Carbon dioxide is an abundant, inexpensive, and renewable C1 feedstock. Utilizing CO₂ as a chemical building block contributes to carbon capture and utilization (CCU) strategies.

Safer Solvents and Auxiliaries: Many modern catalytic systems for this cycloaddition can operate under solvent-free conditions or in greener solvents like supercritical CO₂, reducing reliance on volatile organic compounds (VOCs).

Catalysis: The use of catalysts, as opposed to stoichiometric reagents, is inherently greener. Catalysts are used in small amounts and can often be recycled and reused, minimizing waste. psu.edu

Further greening of the synthesis can be achieved by sourcing the epoxide precursor from biorenewable materials. For instance, deriving the necessary butanediol (B1596017) precursor from fermentation processes would create a more sustainable and bio-based route to the final product. The choice of protecting groups and deprotection methods also has a significant environmental impact, with enzymatic or catalytic hydrogenation methods being preferable to those requiring harsh reagents.

Table 3: Green Chemistry Metrics for Synthesis

PrincipleApplication in Dioxolanone SynthesisBenefit
Atom Economy CO₂ cycloaddition has 100% atom economy.No waste generated in the key ring-forming step.
Renewable Feedstock Use of CO₂ as a C1 source.Reduces reliance on fossil fuels, potential for carbon capture.
Catalysis Use of recyclable metal or organocatalysts.Reduces waste, lowers energy requirements.
Safer Solvents Potential for solvent-free reactions.Minimizes environmental and health impacts of VOCs.

Chemical Reactivity and Transformation Pathways of 4 2 Amino Ethyl 1 2 Dioxolan 2 One

Reactivity of the Dioxolan-2-one Core

The dioxolan-2-one ring, a cyclic carbonate, is susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon and the inherent ring strain. This reactivity is central to its utility in various chemical transformations, including ring-opening reactions and polymerization.

Ring-Opening Reactions with Nucleophiles

The primary mode of reaction for the dioxolan-2-one core is through ring-opening, which can be initiated by a variety of nucleophiles. The outcome of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

The hydrolysis of cyclic carbonates, such as the dioxolan-2-one ring, typically proceeds via nucleophilic attack of water on the carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate, which then collapses to yield a diol and carbon dioxide. While specific kinetic data for the hydrolysis of 4-(2-Amino-ethyl)- researchgate.netscilit.comdioxolan-2-one is not extensively documented in the literature, the general mechanism is well-established for related cyclic carbonates. The rate of hydrolysis can be influenced by pH, with both acid and base catalysis being possible.

Similarly, alcoholysis involves the nucleophilic attack of an alcohol on the carbonyl carbon of the dioxolan-2-one ring. This reaction results in the formation of a hydroxyalkyl carbonate. The regioselectivity of the ring-opening can be influenced by the substitution pattern of the cyclic carbonate and the steric and electronic properties of the attacking alcohol.

Table 1: General Products of Dioxolan-2-one Ring Hydrolysis and Alcoholysis

NucleophileReaction PathwayGeneral Product Structure
WaterHydrolysis1,2-diol + CO₂
Alcohol (R-OH)Alcoholysisβ-Hydroxy carbonate

Note: The table represents the general outcomes of hydrolysis and alcoholysis of a 1,3-dioxolan-2-one ring. Specific yields and reaction rates for 4-(2-Amino-ethyl)- researchgate.netscilit.comdioxolan-2-one would depend on the reaction conditions.

The reaction of the dioxolan-2-one core with amines, known as aminolysis, is a key transformation pathway. When an external amine is used, the reaction leads to the formation of a β-hydroxyurethane. The reactivity of amines towards cyclic carbonates is generally higher than that of alcohols or water.

A particularly important reaction for 4-(2-Amino-ethyl)- researchgate.netscilit.comdioxolan-2-one is the intramolecular aminolysis, where the primary amino group of the side chain acts as the nucleophile. This intramolecular cyclization can lead to the formation of different heterocyclic structures depending on which carbonyl carbon of the carbonate is attacked and the subsequent ring closure. Studies on similar amino carbonates have shown that the formation of five- and six-membered rings is generally facile at mild temperatures. This process can be utilized as a mechanism for controlled release or for the synthesis of specific cyclic urethanes.

Table 2: Potential Intramolecular Cyclization Products

Ring Size FormedResulting Heterocycle
5-memberedOxazolidinone derivative
6-memberedTetrahydro-1,3-oxazin-2-one derivative

Note: The specific product distribution is dependent on reaction conditions and the conformational flexibility of the molecule.

Carbamate (B1207046) Formation via Ring-Opening and Polymerization Initiation

The ring-opening of the dioxolan-2-one core by the primary amine of another molecule of 4-(2-Amino-ethyl)- researchgate.netscilit.comdioxolan-2-one can initiate a polymerization process. This reaction forms a carbamate (urethane) linkage, leading to the formation of poly(hydroxyurethane)s (PHUs). In this scenario, the amino group of one monomer attacks the cyclic carbonate of another, propagating the polymer chain. The resulting polymer possesses pendant hydroxyl groups, which can further influence its physical properties through hydrogen bonding.

The anionic ring-opening polymerization of cyclic carbonates can also be initiated by primary amines. The amine initiator attacks the carbonyl carbon of the cyclic carbonate, leading to a ring-opened species that can then propagate the polymerization. The molecular weight and properties of the resulting polycarbonate can be controlled by the monomer-to-initiator ratio and the reaction conditions.

Table 3: Polymerization Pathways Involving 4-(2-Amino-ethyl)- researchgate.netscilit.comdioxolan-2-one

Polymerization TypeInitiating SpeciesResulting Polymer
PolyadditionAnother molecule of the same monomerPoly(hydroxyurethane)
Anionic Ring-Opening PolymerizationPrimary amine of the monomerPolycarbonate with an amine end-group

Reactions of the Aminoethyl Moiety

The primary amino group on the ethyl side chain is a potent nucleophile and can undergo a variety of reactions characteristic of primary amines.

Acylation and Amidation Reactions

The amino group of 4-(2-Amino-ethyl)- researchgate.netscilit.comdioxolan-2-one readily undergoes acylation with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is a common method for introducing new functional groups or for protecting the amine functionality. The reaction conditions are typically mild, and a base is often used to neutralize the acidic byproduct.

Table 4: Representative Acylation and Amidation Reactions

Acylating AgentReaction TypeProduct
Acetyl chlorideAcylationN-(2-(2-oxo-1,3-dioxolan-4-yl)ethyl)acetamide
Acetic anhydrideAcylationN-(2-(2-oxo-1,3-dioxolan-4-yl)ethyl)acetamide
Carboxylic acid + Coupling agentAmidationN-(2-(2-oxo-1,3-dioxolan-4-yl)ethyl)amide

Alkylation and Reductive Amination Strategies

The primary amino group in 4-(2-Amino-ethyl)- mdpi.comnih.govdioxolan-2-one is a prime site for N-alkylation to introduce various substituents, leading to secondary and tertiary amines.

Direct Alkylation: Conventional N-alkylation can be achieved using alkylating agents such as alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution, typically an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. wikipedia.org However, a significant drawback of this method is the potential for overalkylation. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent reactions that produce the tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This lack of selectivity can result in a mixture of products, complicating purification. wikipedia.org

Reductive Amination: A more controlled and widely preferred method for N-alkylation is reductive amination. masterorganicchemistry.com This strategy involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the corresponding secondary amine using a suitable reducing agent. This approach avoids the issue of overalkylation that plagues direct alkylation with alkyl halides. A related, environmentally friendly approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent in the presence of a metal catalyst. nih.gov The catalyst temporarily dehydrogenates the alcohol to form an aldehyde, which then condenses with the amine to form an imine. The metal hydride species subsequently reduces the imine to the final alkylated amine, with water as the only byproduct. nih.gov

At elevated temperatures (e.g., ≥ 140 °C), the cyclic carbonate itself can act as an alkylating agent for amines. Studies on the reaction between primary aromatic amines and ethylene (B1197577) carbonate have shown that a chemoselective N-alkylation process can occur, yielding bis-N-(2-hydroxyethyl)anilines. nih.gov This suggests a potential pathway for the intramolecular or intermolecular alkylation involving the dioxolanone ring of 4-(2-Amino-ethyl)- mdpi.comnih.govdioxolan-2-one, leading to more complex structures.

Reaction TypeAlkylating AgentCatalyst/ReagentTypical ConditionsProduct TypeRef
Direct AlkylationAlkyl Halide (R-X)Base (optional)Mild conditionsMixture of secondary, tertiary amines, and quaternary ammonium salt wikipedia.org, masterorganicchemistry.com
Reductive AminationAldehyde/KetoneReducing Agent (e.g., NaBH₃CN)Mild, controlled pHSecondary Amine masterorganicchemistry.com
"Borrowing Hydrogen"Alcohol (R-CH₂OH)Metal Catalyst (e.g., Ru complex)Mild to moderate heatSecondary Amine nih.gov, nih.gov
Carbonate AlkylationEthylene CarbonateNone / Heat≥ 140 °CN,N-dihydroxyalkylated amine nih.gov

Formation of Schiff Bases and Related Imines

The primary amino group of 4-(2-Amino-ethyl)- mdpi.comnih.govdioxolan-2-one readily undergoes condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as imines. nih.gov This reaction is a cornerstone of organic synthesis due to its robustness and the stability of the resulting C=N double bond. nih.gov

The formation mechanism is a reversible, typically acid- or base-catalyzed process. researchgate.netyoutube.com It begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon. nih.gov This addition forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.net In the subsequent step, the carbinolamine is dehydrated through the elimination of a water molecule to yield the final imine product. bohrium.comnih.gov The reaction is often driven to completion by removing the water formed, for instance, by azeotropic distillation.

This transformation is generally chemoselective for the amino group, as the reaction conditions are typically mild enough not to induce the ring-opening of the cyclic carbonate moiety. A wide variety of aldehydes and ketones (aliphatic, aromatic, heterocyclic) can be utilized, allowing for the synthesis of a diverse library of imine derivatives from 4-(2-Amino-ethyl)- mdpi.comnih.govdioxolan-2-one. These Schiff bases are valuable intermediates in their own right, and the imine bond can be subsequently reduced to an amine (as in reductive amination) or participate in other chemical transformations.

Carbonyl SubstrateCatalystExpected ProductRef
BenzaldehydeCatalytic Acid (e.g., H⁺)N-benzylidene derivative nih.gov
AcetoneCatalytic Acid or BaseN-isopropylidene derivative researchgate.net
CyclohexanoneCatalytic Acid or BaseN-cyclohexylidene derivative researchgate.net
FurfuralCatalytic Acid or BaseN-(furan-2-ylmethylene) derivative researchgate.net

Chemoselectivity and Regioselectivity in Multifunctional Transformations

The presence of two distinct reactive sites in 4-(2-Amino-ethyl)- mdpi.comnih.govdioxolan-2-one—the nucleophilic primary amine and the electrophilic cyclic carbonate—raises important questions of selectivity in chemical transformations.

Chemoselectivity: The outcome of a reaction is highly dependent on the chosen reagents and conditions.

Reactions at the Amine: The primary amine is generally a stronger nucleophile than the oxygen atoms of the carbonate. Therefore, under kinetically controlled or mild conditions, reactions are expected to occur selectively at the nitrogen atom. Examples include Schiff base formation at room temperature, acylation, and carefully controlled alkylations like reductive amination. masterorganicchemistry.com

Reactions at the Carbonate: The cyclic carbonate is susceptible to nucleophilic attack, particularly by amines, in a process known as aminolysis. This reaction typically requires more forcing conditions, such as elevated temperatures or the use of catalysts, to proceed at a significant rate. rsc.orgrsc.org The reaction of a primary amine with a five-membered cyclic carbonate leads to the ring-opening of the carbonate and the formation of a β-hydroxyurethane. researchgate.net Thus, under thermodynamically controlled conditions (e.g., prolonged heating), the amine of one molecule could potentially react with the carbonate of another, leading to oligomerization or polymerization.

Regioselectivity: In the context of the aminolysis of the dioxolanone ring, regioselectivity concerns the site of nucleophilic attack. The primary amine can, in principle, attack two different electrophilic carbons: the carbonyl carbon (C2) or one of the ring carbons bonded to oxygen (C4 or C5).

Attack at C2 (Carbonyl Carbon): This is the most common pathway for the aminolysis of cyclic carbonates by amines. It involves a nucleophilic acyl substitution-type mechanism, where the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and opening the ring to form a hydroxyurethane. rsc.orgresearchgate.net

Attack at C4/C5: Attack at the other ring carbons is less common for aminolysis but can be observed in other reactions, for example, under palladium catalysis. mdpi.com For the aminolysis reaction, the attack at the carbonyl carbon is generally favored.

Therefore, by carefully selecting the reaction conditions, one can selectively functionalize either the amino group while preserving the carbonate ring, or induce a ring-opening reaction to generate a hydroxyurethane structure.

Mechanistic Studies of Key Reaction Pathways

Understanding the reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions.

Alkylation and Reductive Amination: The direct N-alkylation with alkyl halides follows a classical SN2 pathway. wikipedia.org The mechanism for the "borrowing hydrogen" strategy is more complex, involving a catalytic cycle of: (i) alcohol oxidation to an aldehyde by the metal catalyst, (ii) condensation of the aldehyde with the amine to form an imine, and (iii) reduction of the imine by the metal hydride catalyst to yield the alkylated amine and regenerate the catalyst. nih.gov

Schiff Base Formation: The mechanism for imine formation has been studied computationally and experimentally. bohrium.comnih.gov It is a two-stage process:

Carbinolamine Formation: A rapid, reversible nucleophilic addition of the amine to the carbonyl carbon forms a neutral tetrahedral carbinolamine intermediate. researchgate.net

Dehydration: This is typically the rate-determining step. nih.gov Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water, often assisted by the deprotonation of the nitrogen atom, leads to the formation of the C=N double bond. nih.gov

Carbonate Ring-Opening (Aminolysis): The reaction of an amine with a cyclic carbonate to form a hydroxyurethane is a significant pathway in the synthesis of non-isocyanate polyurethanes (NIPUs). rsc.org The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbonate ring. This forms a zwitterionic tetrahedral intermediate. Subsequent proton transfer and ring-opening yield the final hydroxyurethane product. researchgate.net The reactivity of this process can be low, and catalysts are often employed to enhance the reaction rate. Catalysts can function by activating the carbonate ring, for example, through hydrogen bonding (e.g., with thioureas) or Lewis acidic interactions, making the carbonyl carbon more electrophilic. rsc.org Computational studies have been used to model the energy profiles of these reactions, comparing the reactivity of different cyclic carbonates. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 2 Amino Ethyl 1 2 Dioxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 4-(2-amino-ethyl)- copernicus.orgacs.orgdioxolan-2-one in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity of the atoms.

The ¹H NMR spectrum provides initial information on the number and environment of the protons. The ethyl side chain is expected to show signals for the two methylene groups, while the dioxolanone ring will exhibit signals for the C4 proton and the two C5 protons. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the carbonate group, the carbons of the dioxolanone ring, and the two carbons of the ethyl side chain.

To definitively assign these signals, 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It would show correlations between the C4-H and the adjacent methylene protons of the ethyl chain, as well as between the two methylene groups of the ethyl chain. It also reveals the coupling between the two geminal protons at the C5 position of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov This allows for the direct assignment of carbon signals based on the already assigned proton signals.

Predicted ¹H and ¹³C NMR Data

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C=O (C2)-~155.0
CH (C4)~4.70~77.0
CH₂ (C5)~4.50 / ~4.15~69.0
CH₂ (C1')~2.05~38.0
CH₂ (C2')~2.90~41.0
NH₂~1.50 (broad)-

The five-membered dioxolanone ring is not planar and exists in a dynamic equilibrium between different envelope or twist conformations. acs.org The conformation can be investigated by analyzing the vicinal proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants between H4 and the H5 protons, and between H4 and the adjacent methylene protons, the preferred conformation of the ring and the orientation of the side chain can be inferred.

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of protons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons on the ethyl side chain and protons on the dioxolanone ring. For example, an NOE between the C4 proton and the protons of the adjacent methylene group would confirm a specific spatial arrangement, helping to define the molecule's three-dimensional structure in solution. spectrabase.com

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes occurring in the molecule, such as the ring-puckering of the dioxolanone ring or the rotation around the C4-C1' bond. researchgate.net If the energy barrier for these processes is within the NMR timescale, changes in the NMR spectrum, such as peak broadening or coalescence, can be observed as the temperature is varied. Analyzing these changes allows for the determination of the activation energy and other thermodynamic parameters of the conformational exchange processes. acs.org

Mass Spectrometry for Fragmentation Pattern Analysis and High-Resolution Mass Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern. wikipedia.org

For 4-(2-amino-ethyl)- copernicus.orgacs.orgdioxolan-2-one, high-resolution mass spectrometry (HRMS) is used to determine its exact mass with high accuracy, which allows for the unambiguous determination of its elemental formula (C₅H₉NO₃). copernicus.org

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺•), which can then undergo various fragmentation pathways. Key fragmentation processes would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. docbrown.infoiaea.org This would result in the loss of the dioxolanone-methyl radical to form a stable immonium ion.

Loss of the side chain: Cleavage of the bond between the C4 of the ring and the ethyl side chain.

Ring fragmentation: The dioxolanone ring can fragment through the loss of CO₂.

Predicted Key Mass Fragments

Interactive Table: Predicted m/z Values of Key Fragments
m/z ValueProposed Fragment IdentityFragmentation Pathway
131[M]⁺• (Molecular Ion)Ionization
101[M - CH₂NH₂]⁺Alpha-cleavage with rearrangement
87[M - CO₂]⁺•Loss of carbon dioxide
72[C₄H₆NO]⁺Cleavage of the C-O bond in the ring
44[C₂H₆N]⁺Alpha-cleavage of the side chain
30[CH₄N]⁺[CH₂NH₂]⁺, characteristic for primary amines

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. uha.fr The presence of specific functional groups in 4-(2-amino-ethyl)- copernicus.orgacs.orgdioxolan-2-one can be confirmed by characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Key expected vibrational modes include:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to asymmetric and symmetric stretching vibrations. libretexts.orgaip.org

C=O stretching: The carbonyl group of the cyclic carbonate will exhibit a strong, characteristic absorption band at a relatively high wavenumber (around 1800 cm⁻¹) due to the ring strain. nih.gov

C-O stretching: The C-O bonds of the carbonate and ether linkages within the ring will have strong absorptions in the 1000-1300 cm⁻¹ region. nih.gov

N-H bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear around 1600 cm⁻¹. wikieducator.org

C-N stretching: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range. wikieducator.org

Predicted Characteristic Vibrational Frequencies

Interactive Table: Predicted IR and Raman Frequencies (in cm⁻¹)
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch3300 - 3500MediumMedium
C-H Stretch2850 - 3000MediumStrong
C=O Stretch~1800StrongMedium
N-H Bend1580 - 1650MediumWeak
C-O Stretch1000 - 1300StrongMedium

X-ray Crystallography for Solid-State Three-Dimensional Structure

While NMR provides the structure in solution, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides powerful non-destructive methods for the stereochemical analysis of chiral molecules such as the enantiomers of 4-(2-Amino-ethyl)- nih.govacs.orgdioxolan-2-one. These techniques are predicated on the differential interaction of chiral molecules with left- and right-circularly polarized light, offering a direct avenue to determine the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light (ΔA = AL - AR) by a chiral molecule as a function of wavelength. wikipedia.orglibretexts.org Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other. For instance, if the (R)-enantiomer of 4-(2-Amino-ethyl)- nih.govacs.orgdioxolan-2-one exhibits a positive Cotton effect at a specific wavelength, the (S)-enantiomer will display a negative Cotton effect of equal magnitude at the same wavelength. libretexts.org A racemic mixture, containing equal amounts of both enantiomers, is CD-silent as the opposing signals cancel each other out. nih.gov

The magnitude of the CD signal, typically reported as molar ellipticity ([θ]), is directly proportional to the concentration of the chiral substance and, crucially, to its enantiomeric excess. This linear relationship forms the basis for a quantitative determination of ee. A calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric compositions. The ee of an unknown sample can then be determined by measuring its CD signal and interpolating from the calibration curve.

For primary amines like 4-(2-Amino-ethyl)- nih.govacs.orgdioxolan-2-one, the intrinsic chromophores may not absorb in a convenient region of the CD spectrum or may produce weak signals. To overcome this, derivatization with a chromophoric group is a common strategy. Alternatively, the amine can be complexed with a chiral host or a metal complex, which can induce a strong CD signal that is sensitive to the chirality of the amine guest. acs.orgbohrium.com For example, complexation with an iron(II) assembly can generate a CD-active complex, allowing for ee determination at longer wavelengths where interference from other components is minimized. researchgate.net

The following table illustrates hypothetical molar ellipticity data for mixtures of (R)- and (S)-4-(2-Amino-ethyl)- nih.govacs.orgdioxolan-2-one, demonstrating the linear relationship between the CD signal and enantiomeric excess at a fixed wavelength corresponding to a Cotton effect maximum.

% Enantiomeric Excess of (R)-enantiomerMolar Ellipticity [θ] (deg·cm²·dmol⁻¹) at λmax
100% (Pure R)+5000
75%+3750
50%+2500
25%+1250
0% (Racemate)0
-25% (25% ee of S)-1250
-50% (50% ee of S)-2500
-75% (75% ee of S)-3750
-100% (Pure S)-5000

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net Similar to CD, enantiomers will produce mirror-image ORD curves. libretexts.org An ORD spectrum displays a plain curve far from an absorption band, but shows a characteristic peak and trough, known as a Cotton effect, in the region of a chromophore's absorption. libretexts.org The sign of the Cotton effect (positive or negative) is indicative of the absolute configuration of the enantiomer.

The determination of enantiomeric excess using ORD relies on the principle that the magnitude of the optical rotation at a specific wavelength is proportional to the relative concentrations of the enantiomers in a mixture. The relationship is given by the equation:

ee (%) = ([α]obs / [α]max) × 100

where [α]obs is the specific rotation of the mixture and [α]max is the specific rotation of the pure, major enantiomer.

The table below presents hypothetical specific rotation data for the (R)-enantiomer of 4-(2-Amino-ethyl)- nih.govacs.orgdioxolan-2-one at various wavelengths, illustrating a positive Cotton effect. The (S)-enantiomer would exhibit values of the same magnitude but with the opposite sign.

Wavelength (nm)Specific Rotation [α] of (R)-enantiomer (degrees)
600+20
500+35
400+75
350 (Peak)+500
325 (Crossover)0
300 (Trough)-350
280-100

Computational and Theoretical Investigations of 4 2 Amino Ethyl 1 2 Dioxolan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of 4-(2-Amino-ethyl)-dioxolan-2-one at the atomic level. These calculations are based on the principles of quantum mechanics and can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the electronic properties and energetics of molecules like 4-(2-Amino-ethyl)-dioxolan-2-one. DFT calculations can determine key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability.

Table 1: Calculated Electronic Properties of 4-(2-Amino-ethyl)-dioxolan-2-one using DFT

Property Value (Hartree) Value (eV)
HOMO Energy -0.235 -6.39
LUMO Energy 0.052 1.41
HOMO-LUMO Gap 0.287 7.80
Total Energy -477.9 -13004.2

Note: These values are hypothetical and serve as an example of data that would be generated from DFT calculations.

Ab initio methods are quantum chemistry calculations that rely on first principles, without the inclusion of empirical data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory are used to predict the ground state geometries and vibrational frequencies of 4-(2-Amino-ethyl)-dioxolan-2-one. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure.

Table 2: Predicted Geometrical Parameters and Vibrational Frequencies of 4-(2-Amino-ethyl)-dioxolan-2-one

Parameter Predicted Value Vibrational Mode Frequency (cm⁻¹)
C=O Bond Length 1.21 Å C=O Stretch 1750
N-H Bond Length 1.01 Å N-H Stretch 3400
C-N-H Bond Angle 118° N-H Bend 1620

Note: The data presented in this table is illustrative of typical results from ab initio calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For 4-(2-Amino-ethyl)-dioxolan-2-one, MD simulations can reveal its conformational landscape by exploring the different shapes the molecule can adopt over time. These simulations also provide insights into intermolecular interactions, such as hydrogen bonding with solvent molecules or other solutes, which are critical for understanding its behavior in different environments.

Prediction of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in predicting the pathways of chemical reactions involving 4-(2-Amino-ethyl)-dioxolan-2-one. By mapping the potential energy surface, computational methods can identify the most likely reaction mechanisms, including the structures of transition states and the associated energy barriers. This information is vital for understanding the molecule's reactivity and for designing new synthetic routes.

Theoretical Studies of Chiroptical Properties

Since 4-(2-Amino-ethyl)-dioxolan-2-one possesses a chiral center, it is expected to exhibit chiroptical properties, such as optical rotation and circular dichroism. Theoretical methods, including time-dependent density functional theory (TD-DFT), can predict these properties. These calculations help in assigning the absolute configuration of the molecule by comparing the theoretically predicted spectra with experimental measurements.

Applications of 4 2 Amino Ethyl 1 2 Dioxolan 2 One As a Synthetic Building Block and Precursor

Role in the Construction of Complex Organic Molecules

The structural features of 4-(2-Amino-ethyl)-dioxolan-2-one, namely the strained five-membered ring and the nucleophilic amino group, render it a valuable intermediate for synthesizing more elaborate molecular architectures.

Precursor to Dioxolane-Containing Heterocycles

The 1,3-dioxolane (B20135) ring system is a common motif in numerous pharmacologically active molecules. The parent 1,3-dioxolane structure is typically synthesized through the condensation of ethylene (B1197577) glycol with an aldehyde or ketone. Derivatives like 4-(2-Amino-ethyl)-dioxolan-2-one serve as advanced precursors, offering pathways to complex heterocyclic structures. The amino group can be a handle for intramolecular cyclization reactions or for linking the dioxolane moiety to other molecular fragments. For instance, the primary amine can react with various electrophiles to initiate cyclization, leading to the formation of fused or spirocyclic heterocyclic systems that incorporate the dioxolane ring. The versatility of this approach allows for the creation of diverse molecular scaffolds.

Chiral Auxiliary or Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries and building blocks are indispensable tools. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

When synthesized in an enantiomerically pure form, 4-(2-Amino-ethyl)-dioxolan-2-one can function as a valuable chiral building block. Its inherent chirality can be transferred to new stereocenters during a synthetic sequence. The dioxolanone structure itself, derived from chiral α-hydroxy acids, has been successfully used to control stereochemistry in reactions like alkylations, aldol (B89426) reactions, and Michael additions. The presence of the aminoethyl side chain offers an additional site for modification, potentially influencing the steric environment around the reactive center and enhancing stereocontrol in asymmetric transformations.

Application Description Key Feature Utilized
Heterocycle SynthesisServes as a starting material for constructing more complex fused or spirocyclic systems.Reactivity of the amino group and dioxolanone ring.
Asymmetric SynthesisUsed as a chiral synthon to introduce specific stereocenters into a target molecule.Inherent chirality of the molecule.
Chiral AuxiliaryTemporarily attached to a molecule to direct the formation of a new stereocenter with high selectivity.Steric and electronic properties of the chiral scaffold.

Monomer for Polymer Synthesis and Functional Materials

The demand for advanced polymers with tailored properties has driven research into novel monomers. 4-(2-Amino-ethyl)-dioxolan-2-one is a bifunctional monomer capable of participating in polymerization reactions to create functional polymers like polycarbonates and polyurethanes.

Ring-Opening Polymerization Initiator or Monomer

Ring-Opening Polymerization (ROP) is a powerful method for synthesizing a wide range of polymers. Cyclic carbonates and related dioxolanones are effective monomers for ROP, yielding aliphatic polyesters and polycarbonates. The polymerization of substituted 1,3-dioxolanes has been investigated, showing that the reaction proceeds via cleavage of the acetal (B89532) C-O bonds. The amino group on 4-(2-Amino-ethyl)-dioxolan-2-one can act as an initiator for the ROP of other cyclic monomers, such as lactide or caprolactone. Alternatively, the dioxolan-2-one ring can undergo polymerization itself, incorporating the aminoethyl functionality as a pendant group along the polymer backbone. This introduces reactive sites for post-polymerization modification, allowing for the tuning of material properties.

Synthesis of Functional Polycarbonates and Polyurethanes

Aliphatic polycarbonates are valued for their biocompatibility and biodegradability, making them suitable for various applications. Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. The synthesis of non-isocyanate polyurethanes (NIPUs) often involves the reaction of cyclic carbonates with amines.

4-(2-Amino-ethyl)-dioxolan-2-one is an ideal candidate for creating functional polycarbonates and polyurethanes. Through ROP, it can be polymerized to form a polycarbonate with pendant primary amine groups. These amino groups can then be used for cross-linking or for grafting other molecules onto the polymer chain. In the context of polyurethanes, the molecule can react with itself or with other diamines and bis-cyclic carbonates to form polyhydroxy-urethanes, a class of NIPUs. The resulting polymers contain hydroxyl and urethane (B1682113) linkages, which can enhance properties like hydrophilicity and adhesion.

Polymer Type Role of Monomer Resulting Polymer Feature
PolycarbonatesMonomer in Ring-Opening Polymerization.Aliphatic polycarbonate backbone with pendant aminoethyl groups.
Polyurethanes (NIPU)Reactant with itself or other monomers (diamines, bis-carbonates).Polyhydroxy-urethane structure with enhanced functional properties.
CopolymersInitiator for ROP of other cyclic esters.Polymer with a reactive amine end-group.

Intermediate in the Synthesis of Amino Acid Derivatives and Peptidomimetics (excluding clinical aspects)

Amino acids and peptides are fundamental to biology, and their synthetic analogs, known as peptidomimetics, are crucial in medicinal chemistry and materials science. Peptidomimetics are designed to mimic the structure and function of natural peptides but often exhibit improved stability or activity.

Analytical Methodologies for 4 2 Amino Ethyl 1 2 Dioxolan 2 One in Research Settings

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and analysis of "4-(2-Amino-ethyl)- s4science.atscispec.co.thdioxolan-2-one". The choice of chromatographic method depends on the specific analytical goal, such as assessing purity, quantifying the amount of substance, or resolving enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "4-(2-Amino-ethyl)- s4science.atscispec.co.thdioxolan-2-one". It is the recommended method for analyzing such compounds due to their potential instability when heated. s4science.at

Principles and Methodology: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For "4-(2-Amino-ethyl)- s4science.atscispec.co.thdioxolan-2-one", a reversed-phase C18 column is commonly employed. epa.govresearchgate.net The separation is typically achieved using an isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. s4science.atresearchgate.net

Detection is often performed using a UV detector, as the compound possesses chromophores that absorb ultraviolet light. researchgate.net For enhanced sensitivity and specificity, particularly in complex matrices, HPLC can be coupled with mass spectrometry (HPLC-MS/MS). nih.govosti.gov This combination allows for the identification and quantification of the compound based on its mass-to-charge ratio. nih.gov

Research Findings: In research settings, HPLC methods are developed and validated to ensure accuracy, precision, and linearity. For quantitative analysis, a calibration curve is constructed using standards of known concentrations. The concentration of "4-(2-Amino-ethyl)- s4science.atscispec.co.thdioxolan-2-one" in a sample is then determined by comparing its peak area to the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) are established to define the sensitivity of the method. nih.gov For instance, in the analysis of similar carbamate (B1207046) compounds, LODs in the range of 0.1 to 0.2 ng/g have been reported. researchgate.net

ParameterTypical Conditions & FindingsReference
Stationary PhaseReversed-phase C18 epa.govresearchgate.net
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient s4science.at
DetectorUV, Mass Spectrometry (MS) researchgate.netnih.gov
Linearity (Correlation Coefficient)>0.999 researchgate.net
RecoveriesTypically between 89.3% and 109.7% researchgate.net

While "4-(2-Amino-ethyl)- s4science.atscispec.co.thdioxolan-2-one" itself is not highly volatile, Gas Chromatography (GC) can be employed for its analysis after converting it into a more volatile derivative. This is particularly useful for detecting and quantifying the compound in various matrices where direct HPLC analysis might be challenging.

Principles and Methodology: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. To make "4-(2-Amino-ethyl)- s4science.atscispec.co.thdioxolan-2-one" suitable for GC analysis, a derivatization step is necessary. mdpi.com This process involves a chemical reaction to convert the non-volatile compound into a thermally stable and volatile derivative. mdpi.com Common derivatization techniques include silylation, acylation, or alkylation. researchgate.net For compounds with amine groups, derivatization can improve peak shape and detector response.

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through the column. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is a powerful technique that provides both chromatographic separation and mass spectral data for confident identification. scispec.co.th

Research Findings: Research on the GC analysis of similar carbamates has demonstrated the effectiveness of derivatization. For example, flash methylation in the injector port has been successfully used for the analysis of various carbamates by GC-MS/MS. scispec.co.th This approach allows for both sensitive detection and confirmation in a single injection. scispec.co.th The development of a robust GC method involves optimizing parameters such as the derivatization agent, reaction conditions, GC column type, and temperature program.

ParameterTypical Conditions & FindingsReference
DerivatizationSilylation, Acylation, or Alkylation researchgate.net
ColumnCapillary column (e.g., DB-5ms) scispec.co.th
DetectorFlame Ionization Detector (FID), Mass Spectrometer (MS) scispec.co.th
Injection TechniqueSplit/Splitless scispec.co.th
Temperature ProgramOptimized for separation of derivatives scispec.co.th

"4-(2-Amino-ethyl)- s4science.atscispec.co.thdioxolan-2-one" may exist as enantiomers, which are non-superimposable mirror images. Since enantiomers can have different biological activities, it is crucial to assess the enantiomeric purity of the compound. Chiral chromatography is the primary technique for this purpose.

Principles and Methodology: Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. nih.govresearchgate.net

The separation can be performed using either HPLC or Supercritical Fluid Chromatography (SFC). nih.gov The choice of mobile phase is critical for achieving good resolution. In normal-phase chiral HPLC, a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol) is often used. researchgate.net The nature and concentration of the alcohol modifier can significantly affect the separation. researchgate.net

Research Findings: Studies on the chiral separation of related dioxolane derivatives have shown that the choice of the organic modifier in the mobile phase has the most significant impact on chiral resolution. nih.gov The optimal modifier often depends on the specific molecular structure of the compound being analyzed. nih.gov For the enantiomeric purity assessment of "4-(2-Amino-ethyl)- s4science.atscispec.co.thdioxolan-2-one", a method would be developed by screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers in the chromatogram.

ParameterTypical Conditions & FindingsReference
Stationary PhaseChiral Stationary Phase (e.g., polysaccharide-based) nih.govresearchgate.net
TechniqueChiral HPLC or SFC nih.gov
Mobile PhaseHexane/Isopropanol or other alcohol modifiers researchgate.net
DetectorUV, Circular Dichroism (CD)
Resolution (Rs)> 1.5 for baseline separation researchgate.net

Titrimetric Methods for Amine Quantification

Titrimetric methods, also known as volumetric analysis, can be used for the quantification of the primary amine group in "4-(2-Amino-ethyl)- s4science.atscispec.co.thdioxolan-2-one". These methods are based on the reaction of the amine with a standard solution of a titrant.

Principles and Methodology: One common approach is an acid-base titration. The basic amine group can be titrated with a standard solution of a strong acid, such as hydrochloric acid (HCl). The titration is typically carried out in a non-aqueous solvent to enhance the basicity of the amine and obtain a sharp endpoint. mt.com Solvents like glacial acetic acid or a mixture of isopropanol and chloroform (B151607) can be used. mt.comdss.go.th The endpoint of the titration can be determined using a visual indicator or potentiometrically with a pH electrode. researchgate.net

Another method involves the reaction of the primary amine with a reagent like phenyl isothiocyanate to form a thiourea (B124793) derivative. psu.edu The excess reagent or the product can then be quantified by a subsequent titration. psu.edu

Research Findings: Titrimetric methods for the determination of primary amines are well-established and can provide accurate and precise results. For instance, non-aqueous titrations of primary amines with perchloric acid in glacial acetic acid have been shown to be effective. mt.com The choice of solvent is crucial, as it can affect the strength of the base and the sharpness of the endpoint. mt.com The accuracy of the method is dependent on the purity of the standard titrant and the precise determination of the endpoint.

MethodTitrantSolventEndpoint DetectionReference
Acid-Base TitrationHydrochloric Acid (HCl) or Perchloric Acid (HClO4)Glacial Acetic Acid, Isopropanol/ChloroformPotentiometric, Visual Indicator mt.comresearchgate.net
Derivatization TitrationPhenyl Isothiocyanate followed by a suitable titrantDimethylformamideVisual or Potentiometric psu.edu

Future Research Avenues and Prospects for 4 2 Amino Ethyl 1 2 Dioxolan 2 One

Development of Novel Catalytic Systems for Efficient Transformations

The advancement of 4-(2-Amino-ethyl)- nih.govacs.orgdioxolan-2-one as a practical chemical intermediate is intrinsically linked to the development of efficient catalytic systems for both its synthesis and its subsequent transformations.

Future research will likely focus on two primary areas:

Catalytic Synthesis: The most atom-economical and sustainable route to this compound is the cycloaddition of carbon dioxide (CO₂) to a suitable three-membered ring precursor, 4-(2-aminoethyl)oxirane. A significant challenge is the potential for the amine functionality to interfere with or poison many catalytic systems. Therefore, the design of novel catalysts that are tolerant to amine groups is a critical research frontier. Promising catalytic platforms for investigation include bifunctional systems that possess both a Lewis acidic site to activate the epoxide and a nucleophilic component to activate CO₂. nih.govrsc.org Organocatalysts, such as hydrogen-bond-donating phosphonium salts or porphyrin-based structures, could be tailored to operate under mild conditions while accommodating the amine group. bohrium.comnih.govacs.org

Catalytic Transformations: The reactions of the cyclic carbonate moiety, particularly its aminolysis to form β-hydroxyurethanes, are often slow and require acceleration. google.comrsc.org Research into catalysts that promote the ring-opening reaction is essential for its use in polymer synthesis. While base catalysts are common, more sophisticated organocatalysts like thioureas, which activate the carbonate ring through hydrogen bonding, could offer enhanced reactivity and selectivity. rsc.org Furthermore, transition-metal-catalyzed decarboxylative transformations represent a powerful but less explored avenue. researchgate.netnih.gov Developing catalytic systems, for instance, based on palladium or iridium, that can selectively perform decarboxylative couplings in the presence of the amino group would unlock new synthetic pathways. researchgate.netpkusz.edu.cn

Table 1: Prospective Catalytic Systems for Synthesis and Transformation
Transformation TypeCatalyst ClassPotential AdvantagesResearch Focus
Synthesis (CO₂ Cycloaddition)Bifunctional Organocatalysts (e.g., Porphyrins, Phosphonium Salts)High atom economy, mild conditions, metal-free products. nih.govnih.govDesigning amine-tolerant Lewis acid/nucleophile pairs.
Ring-Opening AminolysisThioureas / GuanidinesAccelerated formation of hydroxyurethanes for NIPUs. rsc.orgOptimizing catalyst structure for rapid and selective aminolysis.
Ring-Opening Polymerization (ROP)Organometallic Complexes (e.g., Zn, Mg)Controlled synthesis of functional polycarbonates. rsc.orgAchieving selective ROP of the carbonate without side reactions from the amine.
Decarboxylative CouplingTransition Metals (e.g., Pd, Ir)Formation of novel C-C, C-N, and C-O bonds. researchgate.netnih.govExploring chemo- and regioselectivity in the presence of the amine.

Exploration of Unexplored Reactivity Patterns

The dual functionality of 4-(2-Amino-ethyl)- nih.govacs.orgdioxolan-2-one opens the door to novel and unexplored reactivity patterns. Future work should aim to understand and control the chemical behavior arising from the interplay between the electrophilic carbonate ring and the nucleophilic amine.

Key areas for exploration include:

Intramolecular Reactivity: A fascinating prospect is the potential for intramolecular reactions. Under specific catalytic or thermal conditions, the pendant amino group could attack the carbonate ring, leading to the formation of novel bicyclic urea or carbamate (B1207046) derivatives. Investigating the conditions that favor such cyclizations over intermolecular reactions could yield a new class of heterocyclic compounds.

Orthogonal Reactivity: A major research goal will be to establish conditions for the selective, or "orthogonal," reaction of one functional group in the presence of the other. For example, protecting the amine would allow for diverse chemical modifications of the carbonate ring, after which the amine can be deprotected for subsequent reactions. Conversely, conditions could be sought where the amine reacts preferentially, leaving the carbonate intact for later transformations.

Bifunctional Monomer Behavior: In polymerization, the molecule can act as a versatile A-B type monomer, where the amine (A) of one molecule reacts with the carbonate (B) of another. researchgate.net However, its reactivity could be expanded to create more complex architectures. For instance, in a mixture with a diamine (A-A) and a dicarbonate (B-B), it could act as a chain terminator or a branching agent, allowing for precise control over polymer topology.

Integration into Advanced Functional Material Architectures

The structure of 4-(2-Amino-ethyl)- nih.govacs.orgdioxolan-2-one makes it an ideal candidate for the synthesis of advanced functional materials, particularly polymers with tailored properties.

Non-Isocyanate Polyurethanes (NIPUs): The reaction between the amine and the cyclic carbonate produces a polyhydroxyurethane (PHU), a class of NIPUs that are gaining significant attention as sustainable alternatives to conventional polyurethanes. researchgate.netnih.govspecificpolymers.com The resulting polymers inherently contain hydroxyl groups, which enhance adhesion and provide sites for further cross-linking or functionalization. The primary amine on the monomer's side chain could also be used to impart specific functionalities, such as pH-responsiveness or the ability to chelate metal ions. acs.orgmdpi.comresearchgate.net

Functional Polycarbonates: Selective ring-opening polymerization (ROP) of the cyclic carbonate moiety would yield aliphatic polycarbonates with pendant primary amine groups. rsc.orgescholarship.org Such polymers are highly valuable as the amine groups can be used for post-polymerization modification, enabling the attachment of bioactive molecules, dyes, or other functional moieties. They could also serve as macroinitiators or as components in self-healing or stimuli-responsive materials.

Hybrid Organic-Inorganic Materials: The primary amine provides a reactive handle for grafting the molecule onto inorganic surfaces like silica, titania, or boron nitride. mdpi.com Subsequent polymerization from the surface-bound carbonate could be used to create novel composite materials with enhanced thermal stability, mechanical strength, or unique interfacial properties.

Expanding its Utility in Complex Molecule Synthesis

Beyond polymer science, 4-(2-Amino-ethyl)- nih.govacs.orgdioxolan-2-one has significant potential as a versatile building block in multi-step organic synthesis. Its bifunctional nature allows it to serve as a linchpin, connecting different molecular fragments with precise control.

Future research in this area should focus on:

Asymmetric Synthesis: If synthesized from a chiral amino-epoxide, the compound becomes a valuable chiral building block. The stereocenter at the C4 position can influence the stereochemical outcome of subsequent reactions, analogous to the well-established chemistry of chiral 1,3-dioxolan-4-ones. mdpi.com

Sequential Functionalization: The ability to selectively react one group while leaving the other untouched is a powerful tool. For example, the amine could first undergo a specific transformation (e.g., acylation, reductive amination), followed by a transition-metal-catalyzed decarboxylative reaction on the carbonate ring. This sequential approach allows for the construction of complex molecular architectures that would be difficult to access through other means. The carbonate can be viewed as a protected form of a 1,2-diol, which can be revealed after other chemical steps have been performed.

Table 2: Potential Synthetic Sequences
Step 1Step 2Step 3Potential Product Class
Amine Protection (e.g., Boc)Decarboxylative Allylation (Pd-catalyzed)Amine Deprotection & FunctionalizationComplex Amino Alcohols
Amine AcylationBase-catalyzed Hydrolysis of CarbonateSelective Diol Protection/OxidationFunctionalized Amido-diols
Ring-Opening with Nucleophile (e.g., Thiol)Amine reaction with ElectrophileFurther modification of resulting hydroxyl groupMultifunctional Thio-urethanes

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are poised to accelerate the development and application of 4-(2-Amino-ethyl)- nih.govacs.orgdioxolan-2-one and its derivatives. In silico studies can provide deep mechanistic insights and guide experimental efforts, saving significant time and resources.

Key avenues for computational research include:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to map the energy landscapes of key reactions, such as the catalytic cycloaddition of CO₂ to the precursor epoxide and the subsequent aminolysis or polymerization of the cyclic carbonate. rsc.orgresearchgate.net Understanding the transition states and intermediates can help rationalize catalyst performance and guide the design of more efficient catalytic systems. nih.gov

Predictive Reactivity Models: Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the reactivity of a library of virtual derivatives. By systematically modifying the structure—for example, by adding substituents to the ring or the side chain—these models could identify candidates with enhanced polymerization rates, improved thermal stability, or specific reactivity profiles.

Materials Simulation: Molecular dynamics (MD) simulations can be used to predict the bulk properties of polymers derived from this monomer. By simulating the interactions between polymer chains, researchers can forecast material characteristics such as the glass transition temperature (Tg), mechanical modulus, and solubility. This predictive capability would be invaluable for designing new functional materials for specific applications, from biomedical devices to advanced coatings.

Q & A

Basic: What synthetic routes are optimal for preparing 4-(2-Amino-ethyl)-[1,3]dioxolan-2-one with high purity?

Methodological Answer:
The compound can be synthesized via nucleophilic ring-opening of a dioxolanone precursor followed by reductive amination. For example, starting with 4-(Chloromethyl)-1,3-dioxolan-2-one (CAS 2463-45-8), substitution with ammonia or a protected amine (e.g., benzylamine) under basic conditions (e.g., K₂CO₃ in DMF at 60°C) yields intermediates, which are then hydrogenated to remove protecting groups . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor by TLC and confirm via ¹H NMR (δ 3.8–4.2 ppm for dioxolane protons, δ 2.6–3.0 ppm for aminoethyl protons) .

Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

Methodological Answer:
Conflicts in NMR or IR data (e.g., unexpected splitting of dioxolane peaks) may arise from tautomerism or dynamic ring conformations. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy barriers between conformers. Compare computed ¹³C NMR shifts with experimental data to identify dominant tautomers . For experimental validation, use variable-temperature NMR (VT-NMR) in DMSO-d₆: coalescence temperatures >100°C suggest slow interconversion between conformers .

Basic: What analytical techniques are essential for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to monitor degradation products (e.g., ring-opened amines or carbonate hydrolysis).
  • pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Quench reactions and analyze by LC-MS to identify labile functional groups (e.g., dioxolane ring or aminoethyl moiety) .
  • TGA/DSC : Assess thermal stability (decomposition onset >150°C indicates robustness for polymer applications) .

Advanced: How does the aminoethyl substituent influence the compound’s reactivity in ring-opening polymerization (ROP)?

Methodological Answer:
The aminoethyl group acts as an initiator in ROP due to its nucleophilic amine. Mechanistic studies using model reactions (e.g., with ε-caprolactone) show first-order kinetics via amine attack on the carbonyl carbon. Monitor by ¹H NMR (disappearance of dioxolane protons at δ 4.1 ppm) and SEC (Mn increase over time). Compare with non-amino derivatives (e.g., 4-Phenyl-1,3-dioxolan-2-one, CAS 4427-92-3) to isolate the amino group’s catalytic role . For controlled polymerization, use organocatalysts (e.g., thioureas) to suppress side reactions .

Basic: What safety protocols are critical when handling this compound in aqueous solutions?

Methodological Answer:

  • Storage : Keep under inert gas (Ar/N₂) at 2–8°C to prevent oxidation of the amino group .
  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (similar to 4-(Chloromethyl)-1,3-dioxolan-2-one). Avoid aqueous workups unless necessary; the compound may hydrolyze to release CO₂ and ethanolamine derivatives .
  • Waste Disposal : Neutralize with dilute HCl before disposal to protonate the amine and reduce reactivity .

Advanced: How can this compound serve as a monomer for biodegradable polycarbonates with tunable properties?

Methodological Answer:
Copolymerize with lactides or cyclic carbonates (e.g., trimethylene carbonate) via ROP to introduce amino functionality into the polymer backbone. The aminoethyl group enhances hydrophilicity and enables post-polymerization modifications (e.g., grafting with PEG or drugs). Characterize thermal properties by DSC (Tg ~40–60°C) and mechanical strength by DMA (storage modulus >1 GPa). Compare with glycerol-derived carbonates (e.g., 4-Methoxycarbonyloximethyl-[1,3]dioxolan-2-one) to evaluate biodegradation rates in PBS .

Basic: How to troubleshoot low yields in reductive amination steps during synthesis?

Methodological Answer:
Low yields (<50%) often stem from incomplete imine formation or over-reduction. Optimize:

  • pH Control : Maintain pH 7–8 during imine formation to balance amine nucleophilicity and protonation.
  • Catalyst Selection : Use Pd/C or Raney Ni under H₂ (1–3 atm) for selective reduction. Avoid Pt catalysts, which may reduce the dioxolane ring .
  • Workup : Extract unreacted starting materials with ethyl acetate before hydrogenation to minimize side products .

Advanced: What strategies mitigate racemization during asymmetric synthesis of chiral derivatives?

Methodological Answer:
Racemization occurs via enolization of the dioxolane ring. To suppress:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce stereochemistry during ring closure .
  • Low-Temperature Conditions : Perform reactions at –20°C in THF to slow keto-enol tautomerism.
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer . Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/iPrOH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.